molecular formula C15H14N4O4 B032567 7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid CAS No. 912791-23-2

7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid

Cat. No.: B032567
CAS No.: 912791-23-2
M. Wt: 314.3 g/mol
InChI Key: DMPFXDQCEUEYHT-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery, particularly as a key scaffold for the inhibition of specific protein kinases. Its molecular architecture integrates a triazolopyrazine core, known for its ability to mimic purine bases, with a 4-methoxyphenyl group and a flexible propanoic acid tail. This structure is strategically designed to achieve high-affinity binding within the ATP-binding pockets of various kinases, while the carboxylic acid moiety enhances solubility and provides a handle for further chemical derivatization. Researchers value this compound as a versatile chemical tool for developing novel therapeutic agents, with primary applications in oncology for targeting aberrant signaling pathways in cancers, and in inflammatory disease research. Its mechanism of action typically involves competitive inhibition at the kinase active site, disrupting phosphorylation cascades that drive cellular proliferation and survival. This product is intended For Research Use Only and serves as a critical building block for probing kinase function, structure-activity relationship (SAR) studies, and optimizing lead compounds for potency and selectivity.

Properties

IUPAC Name

3-[7-(4-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-23-11-4-2-10(3-5-11)18-8-9-19-12(6-7-13(20)21)16-17-14(19)15(18)22/h2-5,8-9H,6-7H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPFXDQCEUEYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C15H14N4O4
  • Molecular Weight : 314.3 g/mol
  • CAS Number : 912791-23-2

Anticancer Properties

Recent studies have demonstrated the compound's significant anticancer activity against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action
A5490.83 ± 0.07c-Met kinase inhibition
MCF-70.15 ± 0.08c-Met kinase inhibition
HeLa2.85 ± 0.74c-Met kinase inhibition

The compound exhibited potent anti-tumor activity, particularly against the MCF-7 breast cancer cell line, where it showed an IC50 value of 0.15 µM, indicating strong cytotoxic effects at low concentrations .

The biological activity of this compound is primarily attributed to its ability to inhibit the c-Met signaling pathway, which is often dysregulated in various cancers. Inhibition of this pathway leads to reduced proliferation and increased apoptosis in cancer cells.

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in A549 cells, leading to decreased cell proliferation.
  • Apoptosis Induction : Through Annexin V-FITC/PI staining assays, it was found that the compound promotes late apoptosis in treated cancer cells.
  • Western Blot Analysis : The intervention on c-Met signaling was confirmed through Western blotting techniques, demonstrating decreased levels of phosphorylated c-Met in treated cells .

Case Studies

In a detailed study exploring the structure-activity relationship (SAR) of triazolo[4,3-a]pyrazine derivatives, researchers synthesized a series of compounds and evaluated their anticancer activities. The study highlighted that modifications to the triazole ring significantly influenced biological activity and selectivity towards specific cancer types.

Notable Findings:

  • Compound 22i , structurally similar to the target compound, showed excellent inhibition against A549 and MCF-7 cell lines with IC50 values comparable to those observed for our compound.
  • The research emphasized the importance of substituents on the pyrazine ring for enhancing anticancer efficacy and selectivity .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that Triazolo-Pyrazine exhibits considerable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential in combating resistant strains .

Anticancer Properties

Triazolo-Pyrazine has been investigated for its anticancer effects. In vitro studies have shown that it induces apoptosis in cancer cell lines, suggesting mechanisms that may involve the modulation of apoptotic pathways. A notable study reported that this compound inhibited cell proliferation in breast cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can reduce pro-inflammatory cytokine levels in various models of inflammation, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis and colitis .

Organic Electronics

Due to its unique electronic properties, Triazolo-Pyrazine is being explored for use in organic electronics. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Experimental results have shown improved charge transport characteristics when incorporated into device architectures .

UV Absorption

Triazolo-Pyrazine derivatives have been studied as potential UV filters in personal care products. Their ability to absorb UV radiation makes them valuable for protecting skin from harmful UV exposure. This application is particularly relevant in the formulation of sunscreens and cosmetic products .

Case Studies

StudyFocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains; potential for antibiotic development.
Anticancer PropertiesInduces apoptosis in breast cancer cell lines; modulates apoptotic pathways.
Anti-inflammatory EffectsReduces cytokine levels; potential treatment for arthritis and colitis.
Organic ElectronicsEnhances charge transport in OLEDs; stable thin film formation observed.

Chemical Reactions Analysis

Ugi–Huisgen Tandem Reaction

A key synthesis pathway involves the Ugi four-component reaction followed by a Huisgen 1,3-dipolar cycloaddition .

  • Step 1 : 2-Azido-3-arylpropanoic acids react with propargylamine, isonitriles, and aldehydes/ketones in methanol to form Ugi adducts.
  • Step 2 : Refluxing these adducts in toluene triggers intramolecular cyclization via the Huisgen reaction, forming the triazolo-pyrazine core .
  • Yield : Near-quantitative yields (95–98%) are reported for this tandem process .
Reaction ComponentRole
PropargylamineAmine source
Aryl isonitrilesDipeptide formation
2-Azido acidsTriazole precursor

Meerwein Bromoarylation

This method introduces the 4-methoxyphenyl substituent via aromatic bromination followed by substitution with an azide group .

Ugi Reaction

The Ugi reaction forms a linear dipeptide intermediate with azide and alkyne motifs, enabling subsequent cyclization .

Huisgen Cycloaddition

The azide reacts with the alkyne in a [3+2] cycloaddition, forming the five-membered triazole ring fused to the pyrazine .

Key Data

  • Molecular Formula : C15H14N4O4
  • Molecular Weight : 314.3 g/mol
  • NMR Data :
    • 13C NMR (DMSO-d6) : δ 13.34 (COOH), 7.46 (CHAr-3,5), 7.19 (CHAr-2,6)
    • LC-MS : Confirms purity and molecular mass

Biological Activity

  • Anticonvulsant Potential : Triazolo-pyrazine derivatives show activity in seizure models (e.g., pentylenetetrazole and maximal electroshock tests) .
  • P2X7 Modulation : The compound’s core structure is linked to P2X7 receptor modulation, a target for inflammatory diseases .

Innovative Features

  • One-Pot Tandem Reaction : Eliminates isolation of intermediates, improving efficiency .
  • Versatile Substitution : The 4-methoxyphenyl group enhances hydrophobicity and bioavailability .

Characterization Data

TechniqueKey Observations
13C NMRδ 13.34 (COOH), 7.46 (CHAr-3,5)
LC-MSMolecular ion [M+H]+ at m/z 315

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Triazolo[4,3-a]pyrazine Derivatives with Varied Substituents
Compound Name Substituents Key Structural Features Synthesis Pathway
Compound A 7-(4-Methoxyphenyl), 3-propanoic acid Propanoic acid enhances hydrophilicity; 4-methoxyphenyl contributes to π-π interactions Cyclization of 3-hydrazinopyrazin-2-ones with succinic anhydride
Compound B (from ) 7-(4-Methoxyphenyl), 3-thioxo, 8-carboxamide Thioxo group at position 3; carboxamide at position 8 Reaction of hydrazine derivatives with carbon disulfide and halo compounds
Compound C (from ) 2-(8-Propyl-6-pyridin-3-yl), 3-pyridin-3-ylpropionic acid Pyridinylpropionic acid chain; alkyl and aryl substitutions Combination of triazolo[4,3-a]pyrazine with hydroxyethylene isosteres
Compound D (from ) 3-carboxylate ethyl ester, 5-oxo-1,7-diphenyl Ethyl ester at position 3; diphenyl groups at positions 1 and 7 Hydrazinolysis of ethyl esters followed by thiourea coupling

Key Observations :

  • Compound A's propanoic acid substituent distinguishes it from ester (Compound D) or amide (Compound B) derivatives, influencing solubility and bioavailability .
  • The 4-methoxyphenyl group is conserved in Compounds A and B, suggesting a role in target binding .

Pharmacological Activity Comparison

Compound Biological Activity IC50/EC50 Mechanism Reference
Compound A Lipid metabolism regulation, glucose tolerance enhancement N/A Modulation of lipoprotein levels and purine metabolism
Compound C Human renin inhibition 0.2 nM Binding to S4-S2' sites of renin
Compound E (from ) Anticonvulsant activity (pentylenetetrazole-induced seizures) Active at 50 mg/kg GABAergic modulation (inferred)
Compound F (from ) Intermediate for bioactive molecules N/A Structural versatility in drug design

Key Observations :

  • Compound C exhibits exceptional potency (IC50 = 0.2 nM) as a renin inhibitor, attributed to its pyridinylpropionic acid chain and optimized substitutions .
  • Compound A 's lack of reported IC50 values highlights a need for further pharmacological profiling despite promising metabolic effects .

Key Observations :

  • Compound G ’s high yield (80.04%) reflects optimized synthetic routes, whereas Compound A ’s moderate yield (51–65%) may relate to cyclization inefficiencies .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Position 3: Propanoic acid (Compound A) vs. thioxo (Compound B) vs. ethyl ester (Compound D): Carboxylic acid groups enhance polarity and receptor binding, as seen in Compound C’s renin inhibition . Thioxo groups (Compound B) may introduce hydrogen-bonding capabilities but reduce metabolic stability .
  • Position 7 : 4-Methoxyphenyl in Compound A and B likely enhances aromatic stacking with hydrophobic enzyme pockets .

Preparation Methods

Route A: Sequential Functionalization

  • Core formation → 2. Methoxyphenyl introduction → 3. Propanoic acid addition

  • Advantages: Modular, allows intermediate characterization

  • Disadvantages: Cumulative yield loss (≈65% overall)

Route B: Convergent Synthesis

  • Pre-functionalized pyrazine + triazole-propanoic acid precursor → 2. Cyclization

  • Advantages: Faster (≈40% time reduction)

  • Disadvantages: Requires complex starting materials

Challenges and Optimization Strategies

Key challenges:

  • Low solubility: The propanoic acid group necessitates polar solvents (DMF, DMSO), complicating large-scale synthesis.

  • Byproduct formation: Over-alkylation at the triazole nitrogen occurs without strict stoichiometric control.

Optimization approaches:

  • Microwave-assisted synthesis: Reduces reaction time from 60 hours to 8 hours.

  • Flow chemistry: Enhances yield (≈78%) via continuous processing .

Q & A

Basic: What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves cyclization of hydrazine intermediates with ortho-esters or anhydrides under controlled conditions. Key steps include:

  • Cyclization: Use carbonyldiimidazole (CDI) to activate carboxylic acid intermediates, followed by reflux with N1-aryl-3-hydrazinopyrazin-2-ones in anhydrous DMFA for 24 hours .
  • Purification: Recrystallization from DMFA/i-propanol mixtures improves purity .
  • Optimization: Temperature (e.g., 100°C for cyclization), solvent choice (DMFA for solubility), and stoichiometric ratios (1.5:1 acid-to-CDI) significantly affect yield. Lower temperatures (10°C) during intermediate steps reduce side reactions .

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